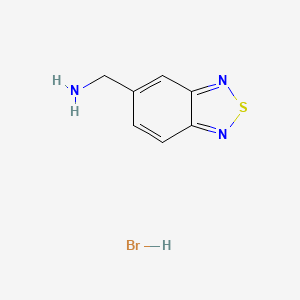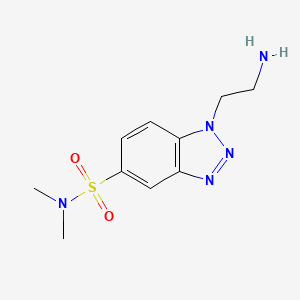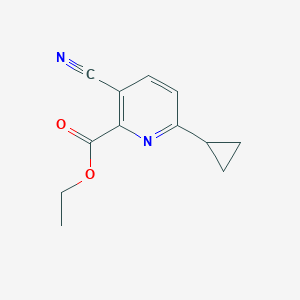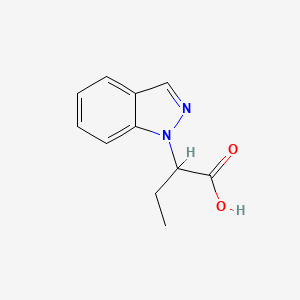
N-(1-Benzyl-3-methyl-2-oxo-1,2-dihydroquinoxalin-6-yl)acetamide
Vue d'ensemble
Description
“N-(1-Benzyl-3-methyl-2-oxo-1,2-dihydroquinoxalin-6-yl)acetamide” is a chemical compound with the molecular formula C18H17N3O2 and a molecular weight of 307.35 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “N-(1-Benzyl-3-methyl-2-oxo-1,2-dihydroquinoxalin-6-yl)acetamide” can be represented by the SMILES notation: CC1=NC2=C (C=CC (=C2)NC (=O)C)N (C1=O)CC3=CC=CC=C3 .Applications De Recherche Scientifique
Antitumor Activity : A study by Al-Suwaidan et al. (2016) found that certain analogs of the compound displayed significant broad-spectrum antitumor activity. These compounds were more potent compared to the positive control, 5-FU, in inhibiting tumor growth. Molecular docking studies suggested that these compounds could inhibit the growth of cancer cell lines through inhibition of kinases like EGFR-TK and B-RAF kinase (Al-Suwaidan et al., 2016).
Antimicrobial and Antifungal Agents : Ahmed et al. (2018) synthesized new lipophilic acetamide derivatives, including variants of the compound , and found them to exhibit promising broad-spectrum antibacterial activity against various strains. Some compounds also showed appreciable antifungal activity, comparable to known antifungal drugs (Ahmed et al., 2018).
Neuroimaging Applications : A study by Yui et al. (2010) evaluated two related compounds for their potential in neuroimaging. The compounds were investigated for their kinetics in the monkey brain and for imaging of translocator protein in the infarcted rat brain. The findings suggested their usefulness in imaging studies of translocator protein in primates (Yui et al., 2010).
Anticonvulsant Agents : Ibrahim et al. (2013) designed and synthesized derivatives of the compound to evaluate their anticonvulsant activity. The study found that some compounds showed high anticonvulsant activities in experimental models (Ibrahim et al., 2013).
Photovoltaic Efficiency and Ligand-Protein Interactions : Mary et al. (2020) conducted a study on bioactive benzothiazolinone acetamide analogs, closely related to the compound , for their potential use in dye-sensitized solar cells (DSSCs) and as ligands for protein interactions. The compounds showed good light harvesting efficiency and were found to be potential photosensitizers (Mary et al., 2020).
Antibacterial and Antifungal Agents : Kumar et al. (2013) synthesized derivatives of the compound and evaluated them for their antibacterial and antifungal activities. The compounds showed activity against various bacterial and fungal strains (Kumar et al., 2013).
Propriétés
IUPAC Name |
N-(1-benzyl-3-methyl-2-oxoquinoxalin-6-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-12-18(23)21(11-14-6-4-3-5-7-14)17-9-8-15(20-13(2)22)10-16(17)19-12/h3-10H,11H2,1-2H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLETZFVKCAJPSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)NC(=O)C)N(C1=O)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Benzyl-3-methyl-2-oxo-1,2-dihydroquinoxalin-6-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclohex-3-en-1-yl]acetic acid](/img/structure/B1392657.png)
![[1-(4-Fluorobenzoyl)piperidin-3-yl]acetic acid](/img/structure/B1392660.png)



![1-(2-Methylbenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione](/img/structure/B1392669.png)
![1-(4-Methylbenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione](/img/structure/B1392671.png)




